[(4-Bromo-2-chlorophenyl)methyl](2-methylbutan-2-yl)amine
Description
(4-Bromo-2-chlorophenyl)methylamine is a secondary amine featuring a substituted benzyl group (4-bromo-2-chlorophenyl) attached to a branched alkylamine (2-methylbutan-2-yl). Its molecular formula is C₁₂H₁₆BrClN, with a molecular weight of 298.62 g/mol (estimated). The compound’s structure combines halogenated aromatic and bulky aliphatic moieties, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C12H17BrClN |
|---|---|
Molecular Weight |
290.63 g/mol |
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17BrClN/c1-4-12(2,3)15-8-9-5-6-10(13)7-11(9)14/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
NCIGZMXFDQUOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key characteristics:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Key Features | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.19 | 2-bromo on phenyl; same aliphatic amine | Liquid at RT; potential CNS activity | |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 276.60 | 4-bromo, 3-fluoro on phenyl; shorter alkyl | Enhanced polarity due to fluorine | |
| (4-Bromo-2-chlorophenyl)methylamine | C₈H₉BrClN | 234.53 | Same aryl group; smaller methylamine substituent | Higher solubility in polar solvents | |
| Profenofos [O-(4-Bromo-2-chlorophenyl)-O-ethyl-S-propylphosphorothioate] | C₁₁H₁₅BrClO₂PS₂ | 418.69 | Phosphorothioate ester; same aryl group | Agrochemical (insecticide/acaricide) | |
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | C₁₀H₁₄BrNO₂ | 260.13 | Phenethylamine backbone; methoxy groups | Psychoactive designer drug |
Structural and Electronic Comparisons
- Aromatic Substitution Patterns: The 4-bromo-2-chloro substitution in the target compound creates a distinct electronic environment compared to analogs like (2-bromophenyl)methylamine . Fluorine Substitution: The 3-fluoro analog () introduces additional electronegativity, which may enhance metabolic stability compared to the target compound .
- Aliphatic Amine Variations: The 2-methylbutan-2-yl group in the target compound provides greater steric hindrance than the methyl group in (4-bromo-2-chlorophenyl)methylamine , likely reducing nucleophilic reactivity but increasing lipophilicity. Shorter alkyl chains (e.g., butan-2-yl in ) may improve solubility in nonpolar solvents compared to bulkier substituents .
Physicochemical Properties
- Solubility : The target compound’s bulky 2-methylbutan-2-yl group reduces water solubility compared to smaller analogs like (4-bromo-2-chlorophenyl)methylamine .
- Thermal Stability : Crystallographic data for related compounds (e.g., ) suggest that halogenated aryl groups enhance thermal stability due to strong intermolecular halogen bonding .
Analytical Characterization
- TLC Analysis : describes a TLC method for separating bromo/chlorophenyl derivatives using benzene:chloroform:ethyl acetate (40:40:20), applicable to the target compound .
- Crystallography : Tools like ORTEP-3 () and WinGX () enable precise structural determination, critical for distinguishing positional isomers (e.g., 2-bromo vs. 4-bromo) .
Biological Activity
(4-Bromo-2-chlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a bromine atom and a chlorine atom on a phenyl ring, attached to a methyl group and a branched amine. Its molecular formula is , which influences its interaction with biological targets.
The biological activity of (4-Bromo-2-chlorophenyl)methylamine is largely attributed to its ability to interact with various biological molecules including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : The compound may also act as a modulator of certain receptors, potentially affecting neurotransmission and other physiological processes.
Biological Activity Data
A summary of the biological activities observed in studies involving (4-Bromo-2-chlorophenyl)methylamine is presented below:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (4-Bromo-2-chlorophenyl)methylamine:
- Antibacterial Activity : A study demonstrated that compounds with similar structures exhibited significant antibacterial properties against Salmonella typhi and Bacillus subtilis. This suggests that (4-Bromo-2-chlorophenyl)methylamine may possess comparable activity due to structural similarities .
- Enzyme Inhibition Studies : Research has indicated that compounds containing similar amine groups can effectively inhibit AChE, which is critical for managing conditions like Alzheimer's disease. The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme .
- Pharmacokinetic Studies : Binding studies using bovine serum albumin (BSA) revealed that related compounds show strong binding affinities, indicating potential for effective drug delivery and distribution in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
